molecular formula C4H12Cl2N2OS B2904654 Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride CAS No. 2361634-00-4

Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride

Cat. No.: B2904654
CAS No.: 2361634-00-4
M. Wt: 207.11
InChI Key: NRSAYQWKKXBMRM-UHFFFAOYSA-N
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Description

Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride is a chemical compound with the molecular formula C4H10N2OS.2Cl. This compound is characterized by its unique structure, which includes an azetidine ring, an imino group, a methyl group, and a sulfane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride typically involves the following steps:

  • Starting Materials: : The synthesis begins with azetidine-3-carboxaldehyde as the starting material.

  • Formation of Imino Group: : The aldehyde group is converted to an imine through a reaction with an amine source.

  • Introduction of Sulfane Group: : The imine is then reacted with a sulfur-containing reagent to introduce the sulfane group.

  • Formation of Dihydrochloride: : Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form azetidin-3-yl-imino-methyl-oxo-lambda6-sulfone.

  • Reduction: : Reduction reactions can lead to the formation of azetidin-3-yl-imino-methyl-oxo-lambda6-sulfide.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the imino group or the sulfane group is replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfone

  • Reduction: : Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfide

  • Substitution: : Various substituted azetidines depending on the nucleophile used

Scientific Research Applications

Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride has diverse applications in scientific research, including:

  • Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: : The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: : It is utilized in material science for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism by which Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The imino group and the sulfane moiety play crucial roles in these interactions, leading to the modulation of biological processes.

Comparison with Similar Compounds

Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride can be compared with other similar compounds, such as:

  • Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfone: : This compound differs by the presence of a sulfone group instead of a sulfane group.

  • Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfide: : This compound has a sulfide group instead of a sulfane group.

  • Azetidin-3-yl-imino-methyl-oxo-lambda6-sulfate: : This compound contains a sulfate group instead of a sulfane group.

These compounds share structural similarities but exhibit different chemical properties and reactivity due to the variations in their functional groups.

Properties

IUPAC Name

azetidin-3-yl-imino-methyl-oxo-λ6-sulfane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2OS.2ClH/c1-8(5,7)4-2-6-3-4;;/h4-6H,2-3H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSAYQWKKXBMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1CNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361634-00-4
Record name (azetidin-3-yl)(imino)methyl-lambda6-sulfanone dihydrochloride
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